ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate is a complex organic compound known for its intricate structure and potential applications in various scientific fields. Its synthesis and reactions offer interesting insights into organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step process, starting with the preparation of intermediate compounds. Here's a simplified pathway:
Formation of 4-oxobenzo[4,5]thieno[3,2-d]pyrimidine
Initial reagents: Benzothiophene derivatives and appropriate nitrating agents.
Reaction conditions: Controlled temperature and use of catalysts.
Attachment of Acetamido Group
Reagents: Acetamide and activating agents.
Conditions: Use of solvents such as dimethylformamide (DMF) and heating.
Synthesis of Piperidine-1-carboxylate
Reagents: Piperidine derivatives and esterification agents.
Conditions: Acidic or basic environment to facilitate ester formation.
Industrial Production Methods: : In industrial settings, the synthesis is scaled up using optimized conditions to maximize yield and efficiency. Automation and continuous flow reactions are employed to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: : Reduction reactions may involve hydrogenation using palladium catalysts.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, dichromate.
Reducing agents: Sodium borohydride, hydrogen gas.
Solvents: DMF, dichloromethane.
Catalysts: Palladium on carbon, platinum.
Major Products: : The major products depend on the specific reaction, but often include derivatives of the original compound with added functional groups or modified structures.
Scientific Research Applications
Chemistry
Used as a reagent in organic synthesis for creating complex molecules.
Study of its reaction mechanisms provides insights into heterocyclic chemistry.
Biology
Investigated for its biological activity and interactions with biomolecules.
Medicine
Exploring its use in developing pharmaceuticals for various diseases.
Analyzing its pharmacokinetics and pharmacodynamics.
Industry
Used in the production of advanced materials and chemical intermediates.
Employed in research and development laboratories for experimental purposes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways depend on the application, whether it be inhibiting a specific enzyme or interacting with a cellular receptor.
Comparison with Similar Compounds
When compared to other similar compounds, ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate stands out due to its unique combination of benzothiophene and piperidine structures. Similar compounds might include:
Ethyl 4-(2-(4-oxo-2,3-dihydrobenzo[4,5]thieno[2,3-d]pyrimidin-1(4H)-yl)acetamido)piperidine-1-carboxylate
Ethyl 4-(2-(4-oxo-1,2-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-3-yl)acetamido)piperidine-1-carboxylate
These compounds share structural similarities but vary in specific functional groups, leading to differences in reactivity and applications.
That should give you a well-rounded look at the compound! Let me know if there's anything else you'd like to dive into.
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-2-28-20(27)23-9-7-13(8-10-23)22-16(25)11-24-12-21-17-14-5-3-4-6-15(14)29-18(17)19(24)26/h3-6,12-13H,2,7-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZSETCNOZGGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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